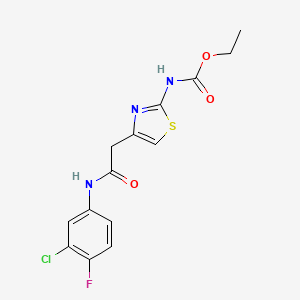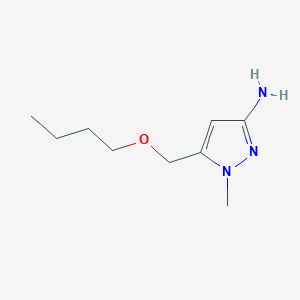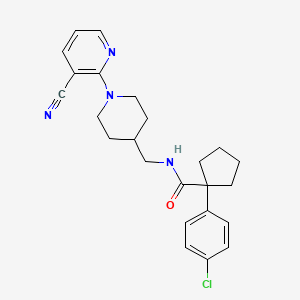
1-(4-chlorophenyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C24H27ClN4O and its molecular weight is 422.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytochrome P450 Isoform Inhibition
One significant application of structurally related compounds is in the inhibition of Cytochrome P450 (CYP) isoforms, which play a pivotal role in drug metabolism. Chemical inhibitors specific to CYP isoforms are crucial for understanding drug interactions and metabolism pathways. For instance, compounds such as 1-(4-chlorophenyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide could potentially be designed to modulate the activity of specific CYP enzymes, thereby serving as tools for studying metabolism-based drug-drug interactions (DDIs) and predicting potential DDIs in clinical settings (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Ligands for D2-like Receptors
Another research domain focuses on the synthesis and evaluation of ligands for D2-like receptors, emphasizing the role of arylalkyl substituents in enhancing the potency and selectivity of these ligands. Arylcycloalkylamines, including those with structural similarities to the compound , are studied for their potential therapeutic applications in treating neuropsychiatric disorders. These findings underline the importance of exploring different pharmacophoric groups to improve the therapeutic profiles of compounds targeting D2-like receptors (Sikazwe, Nkansah, Altundas, Zhu, Roth, Setola, & Ablordeppey, 2009).
Cannabinoid CB1 Receptor Antagonism
Research has also investigated the role of cannabinoid CB1 receptor antagonists in treating nicotine dependence, suggesting a new therapeutic avenue for smoking cessation. Compounds structurally related to this compound could provide insights into the mechanisms by which CB1 antagonism affects nicotine addiction and relapse, potentially leading to new treatments for tobacco use disorder (Foll, Forget, Aubin, & Goldberg, 2008).
Anti-Tubercular Activity
Furthermore, modifications to the structure of compounds like the one in focus have demonstrated significant anti-tubercular activity against various strains of mycobacteria. This research emphasizes the potential of structurally similar compounds in the design and development of new anti-tubercular agents, highlighting the importance of structural modifications for enhancing microbial activity (Asif, 2014).
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O/c25-21-7-5-20(6-8-21)24(11-1-2-12-24)23(30)28-17-18-9-14-29(15-10-18)22-19(16-26)4-3-13-27-22/h3-8,13,18H,1-2,9-12,14-15,17H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLKECYRKNSMRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3CCN(CC3)C4=C(C=CC=N4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2515179.png)
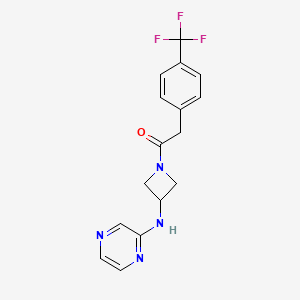
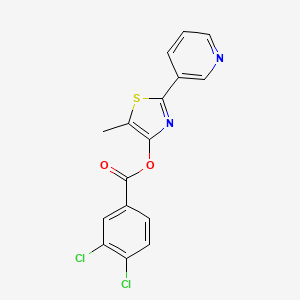
![1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/no-structure.png)
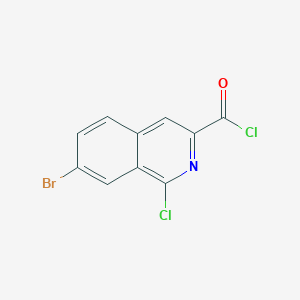

![2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2515189.png)

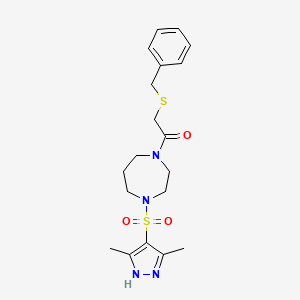
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-acetylphenyl)acetamide](/img/structure/B2515195.png)
